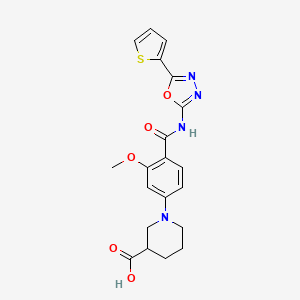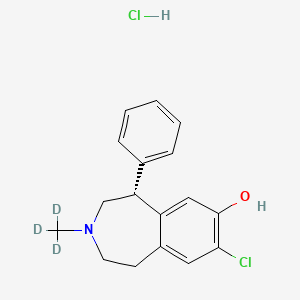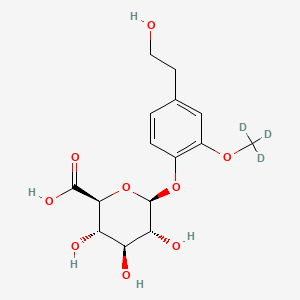
Vanillylmethanol 4-Glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillylmethanol 4-Glucuronide-d3 is an isotope-labeled analog of Vanillylmethanol 4-Glucuronide. Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. Vanillylmethanol has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylmethanol 4-Glucuronide-d3 involves the glucuronidation of Vanillylmethanol. The reaction typically requires the use of glucuronic acid derivatives under specific conditions to achieve the desired product. The isotope labeling with deuterium (d3) is achieved by using deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Vanillylmethanol 4-Glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Vanillylmethanol 4-Glucuronide-d3 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronidated compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of glucuronidated compounds.
Mecanismo De Acción
Vanillylmethanol 4-Glucuronide-d3 exerts its effects through its interaction with specific molecular targets and pathways. It has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Vanillylmethanol 4-Glucuronide: The non-deuterated analog of Vanillylmethanol 4-Glucuronide-d3.
Vanillylmethanol: The parent compound, an odorant found in strawberries, grapes, and olive oil.
Other Glucuronidated Compounds: Various other glucuronidated derivatives of phenolic compounds.
Uniqueness
This compound is unique due to its isotope labeling with deuterium, which makes it particularly useful in analytical chemistry for tracing and quantification purposes. The deuterium labeling provides a distinct mass difference, allowing for precise detection and analysis.
Propiedades
Fórmula molecular |
C15H20O9 |
|---|---|
Peso molecular |
347.33 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
Clave InChI |
FPHRLHBSOJUFOE-ASEKTBJKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


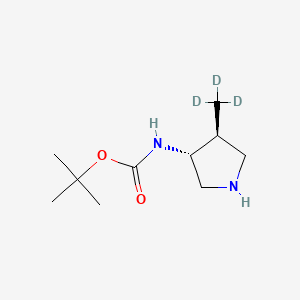
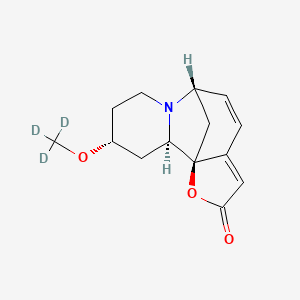
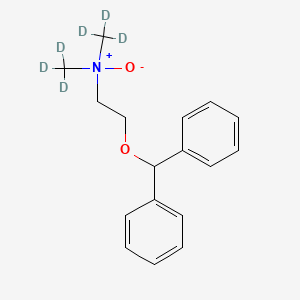

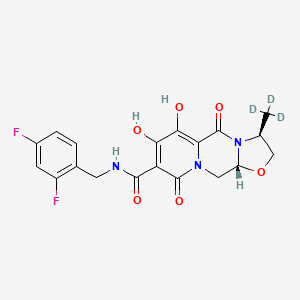

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
